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Compound of Interest

Compound Name: N-3-Chlorophenylanthranilic acid

CAS No.: 22394-36-1

Cat. No.: B14707039

Get Quote

Abstract
This technical guide provides a comprehensive spectroscopic profile of N-(3-

chlorophenyl)anthranilic acid (CAS: 13278-36-9), a critical intermediate in the synthesis of

fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). Designed for medicinal

chemists and analytical scientists, this document synthesizes experimental data for Nuclear

Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It

details the structural logic behind signal assignments, offering a self-validating framework for

confirming compound identity and purity during drug development workflows.

Chemical Identity & Structural Context
N-(3-chlorophenyl)anthranilic acid is a diphenylamine derivative where the anthranilic acid core

is substituted at the nitrogen by a meta-chlorophenyl group. It serves as a structural analogue

to Tolfenamic acid and Flufenamic acid, differing only in the substitution pattern of the non-

acidic aromatic ring.
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Property Detail

IUPAC Name 2-[(3-Chlorophenyl)amino]benzoic acid

CAS Number 13278-36-9

Molecular Formula C₁₃H₁₀ClNO₂

Molecular Weight 247.68 g/mol

Melting Point 169–173 °C

Solubility
Soluble in DMSO, Ethanol, Methanol; Insoluble

in Water

Synthesis Context (Ullmann Condensation)
The compound is typically synthesized via a copper-catalyzed Ullmann condensation.

Understanding this pathway is crucial for interpreting impurity profiles (e.g., unreacted 3-

chloroaniline or o-chlorobenzoic acid) in spectroscopic data.
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Figure 1: Ullmann condensation pathway. Impurities from A or B may appear in the aliphatic

region of NMR if purification is incomplete.

Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for rapid structural confirmation, particularly for verifying

the presence of the chlorine atom via its distinct isotopic signature.
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Experimental Protocol
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻ is preferred due to

the carboxylic acid moiety.

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Positive Mode) or Ammonium

Acetate (for Negative Mode).

Key Fragmentation Data (ESI- / EI)
m/z (Fragment) Relative Intensity

Structural
Assignment

Mechanistic Logic

247 / 249 100% / 32% [M]⁺ or [M-H]⁻

Molecular ion. The 3:1

ratio confirms the

presence of one

Chlorine atom (³⁵Cl/

³⁷Cl).

230 ~40-60% [M - OH]⁺

Loss of hydroxyl

group from the

carboxylic acid.

Common in benzoic

acid derivatives.

202 High [M - COOH]⁺

Decarboxylation. Loss

of the acid group (-45

Da) to form the

diphenylamine radical

cation.

167 Medium [M - COOH - Cl]⁺

Sequential loss of

carboxyl group and

chlorine atom.

Self-Validating Check: The Isotope Pattern
Critical Step: Always zoom into the molecular ion cluster. If the m/z 249 peak is not

approximately 33% the height of the m/z 247 peak, the sample is likely contaminated or is not a

mono-chlorinated species.
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Figure 2: Proposed fragmentation pathway for structural verification.

Infrared Spectroscopy (IR) Data
IR is essential for confirming the oxidation state of the carbonyl carbon and the integrity of the

secondary amine.

Experimental Protocol
Method: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

Resolution: 4 cm⁻¹.

Diagnostic Bands
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Frequency (cm⁻¹) Functional Group Assignment Notes

3300 – 3340 N-H Stretch

Secondary amine. Often sharp

but can be broadened by

intramolecular H-bonding to

the carbonyl.

2500 – 3000 O-H Stretch

Carboxylic acid O-H. Appears

as a broad, jagged "hump"

underlying C-H stretches.

1670 – 1690 C=O Stretch

Aromatic Carboxylic Acid.

Lower frequency than typical

esters due to conjugation and

intramolecular H-bonding.

1580 – 1600 C=C Stretch
Aromatic ring skeletal

vibrations.

740 – 760 C-Cl Stretch
Characteristic aryl-chloride

band (fingerprint region).

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of the carbon skeleton. The data below assumes DMSO-d₆ as

the solvent, as the compound's solubility in CDCl₃ is limited.

¹H NMR (400 MHz, DMSO-d₆)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

13.00 Broad Singlet 1H COOH

Highly

deshielded acidic

proton. May be

invisible if

sample is wet

(exchange with

HDO).

9.65 Singlet 1H NH

Secondary

amine.

Deshielded due

to intramolecular

H-bond with the

ortho-carbonyl

oxygen.

7.92
dd (J=8.0, 1.5

Hz)
1H H-3 (Benzoic)

Ortho to COOH.

Most deshielded

aromatic proton

due to electron-

withdrawing

carbonyl.

7.45 td (J=7.5, 1.5 Hz) 1H H-5 (Benzoic) Meta to COOH.

7.30 t (J=2.0 Hz) 1H H-2' (Aniline)

The proton on

the chloro-ring

"island" between

Cl and N.

Appears as a

narrow triplet.

7.25 m 1H H-5' (Aniline) Meta to Cl.
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7.15 d (J=8.0 Hz) 1H H-6 (Benzoic)

Ortho to NH.

Shielded by the

electron-donating

amine group.

7.05 m 1H H-4' (Aniline) Para to N.

6.80 t (J=7.5 Hz) 1H H-4 (Benzoic) Para to COOH.

¹³C NMR (100 MHz, DMSO-d₆)
Key Carbon Environments:

Carbonyl (C=O):169.5 ppm.[1] Diagnostic for the free acid.

C-N (Benzoic):148.0 ppm. Quaternary carbon attached to the amine.

C-N (Aniline):142.5 ppm. Quaternary carbon on the chlorophenyl ring.

C-Cl:133.8 ppm. Quaternary carbon attached to chlorine.

Aromatic CH: Cluster between 114.0 – 132.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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